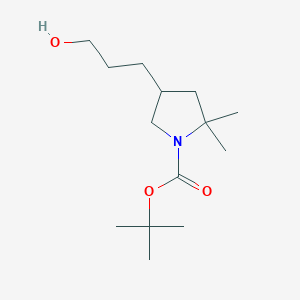

Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H27NO3 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3 |

InChI Key |

VTLNXGOQNWRXNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CCCO)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate

General Synthetic Strategy Overview

The preparation of tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves:

- Introduction of the 3-hydroxypropyl substituent at the 4-position of the pyrrolidine ring.

- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group to afford the carboxylate ester.

- Use of reductive or nucleophilic substitution reactions to install the hydroxypropyl chain.

- Purification by silica gel chromatography.

Specific Synthetic Routes and Reaction Conditions

Boc Protection of 4-(3-hydroxypropyl)pyrrolidine

A common initial step is the protection of the pyrrolidine nitrogen by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in 1,4-dioxane solvent. For example, a solution of di-tert-butyl dicarbonate (6 g) in dioxane is added to 3-(4-piperidinyl)propanol (3.2 g) in dioxane containing 2N aqueous sodium hydroxide at 0 °C, then stirred at room temperature for 16 hours. The product is extracted with ethyl ether and purified to give the Boc-protected hydroxypropyl piperidine derivative.

| Parameter | Condition | Yield/Notes |

|---|---|---|

| Reagents | Di-tert-butyl dicarbonate, NaOH | Boc protection of piperidine N |

| Solvent | 1,4-Dioxane | 16 h reaction at room temperature |

| Workup | Extraction with ethyl ether, washing with KHSO4 | Purification by extraction |

| Yield | Not explicitly stated | High purity Boc-protected product |

Installation of the 3-Hydroxypropyl Side Chain via Grignard and Hydroboration-Oxidation

In related pyrrolidine derivatives, a three-carbon chain is introduced by Grignard reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with allyl magnesium bromide, followed by hydroboration-oxidation to convert the terminal alkene to the corresponding alcohol. This method effectively installs the 3-hydroxypropyl substituent at the 4-position of the pyrrolidine ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard Addition | Allyl magnesium bromide, THF solvent | Formation of 4-allyl substituted intermediate |

| Hydroboration-Oxidation | BH3·THF, then H2O2/NaOH | Conversion of alkene to 3-hydroxypropyl group |

| Purification | Silica gel chromatography | Pure tert-butyl 4-(3-hydroxypropyl)pyrrolidine-1-carboxylate |

Reductive Amination and Subsequent Functionalization

Reductive amination strategies are also employed where aldehyde intermediates derived from oxidation of hydroxypropyl precursors undergo reductive amination followed by Boc deprotection and further functionalization to yield the target compound or analogues. For instance, Swern oxidation of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate produces aldehyde intermediates that are then transformed via reductive amination.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Swern oxidation (oxalyl chloride, DMSO) | Aldehyde intermediate formation |

| Reductive Amination | Amine source, reducing agent (NaBH3CN etc.) | Formation of substituted amine |

| Boc Deprotection | Acidic conditions (TFA) | Free amine for further derivatization |

Data Tables Summarizing Key Preparation Methods

Research Discoveries and Applications

- The compound and its analogues have been studied as intermediates in the synthesis of dopamine receptor ligands, showing utility in neuropsychiatric drug research.

- The use of Boc protection enables selective functionalization of the nitrogen atom while maintaining the integrity of the hydroxypropyl side chain.

- Grignard and hydroboration-oxidation sequences provide a versatile route to introduce hydroxyalkyl substituents on nitrogen heterocycles.

- Reductive amination of aldehyde intermediates derived from hydroxypropyl precursors allows for structural diversification of the pyrrolidine scaffold.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the hydroxypropyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

Functional Group Variations: Hydroxypropyl vs. Aminopropyl

Compound A: Tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS 2374126-98-2)

- Key Difference : Replaces the hydroxyl group with a primary amine (-NH₂) on the propyl chain.

- Molecular Weight : 256.39 g/mol (vs. ~270–280 g/mol estimated for the hydroxypropyl analog, assuming similar substituents) .

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxyl group in the target compound is more suited for esterification or oxidation.

- Applications : Used in peptide coupling or as a precursor for drug candidates requiring basic nitrogen centers.

Ring System Variations: Pyrrolidine vs. Piperidine

Compound B : Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 163210-22-8)

- Key Difference : Six-membered piperidine ring vs. five-membered pyrrolidine ring in the target compound.

- Steric and Conformational Effects : The piperidine ring has reduced ring strain and increased conformational flexibility compared to pyrrolidine. This may influence binding affinity in biological targets or solubility in polar solvents .

- Synthetic Utility : Piperidine derivatives are common in CNS-targeting pharmaceuticals, whereas pyrrolidine analogs are favored for compact, rigid scaffolds.

Complex Derivatives: Cyclopentyl and Aromatic Modifications

Compound C : Tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Key Difference : Incorporates a cyclopentyl core, trifluoromethyl group, and aromatic phenyl substituents.

- Lipophilicity : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the hydrophilic hydroxypropyl chain in the target compound.

- Synthesis: Requires advanced coupling reagents (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), highlighting the complexity of introducing aromatic and fluorinated groups .

Comparative Data Table

Research Findings and Implications

- Hydrophilicity : The hydroxypropyl chain enhances aqueous solubility compared to Compound C’s aromatic/fluorinated structure, which favors membrane permeability .

- Synthetic Challenges: Compound A’s discontinuation (as per ) suggests supply-chain issues for aminopropyl analogs, whereas hydroxypropyl derivatives may be more accessible for industrial workflows.

Biological Activity

Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)CCCO

The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyl group, which may contribute to its biological properties.

Biological Activity Overview

Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate has been studied for its potential effects on various biological systems, including neuroprotective properties and interactions with neurotransmitter systems.

Neuroprotective Effects

Recent studies have highlighted the compound's ability to influence neurodegenerative processes. For instance, it has been suggested that derivatives of this compound may exhibit protective effects against amyloid-beta (Aβ) toxicity, which is relevant in the context of Alzheimer's disease. The mechanism appears to involve modulation of inflammatory responses and inhibition of oxidative stress pathways.

In Vitro Studies

In vitro studies have indicated that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. For example:

- Compound M4 , a derivative, showed an IC of 15.4 nM for β-secretase inhibition and a K of 0.17 μM for AChE inhibition, demonstrating significant potential for treating Alzheimer's disease by preventing amyloid aggregation and enhancing cholinergic signaling .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of these compounds in reducing Aβ levels and improving cognitive function. For instance:

- In a scopolamine-induced model of cognitive impairment, treatment with M4 resulted in decreased Aβ levels and reduced β-secretase activity compared to controls, although not significantly different from established treatments like galantamine .

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.15943 | 150.0 |

| [M+Na]+ | 238.14137 | 157.8 |

| [M+NH]+ | 233.18597 | 157.4 |

| [M+K]+ | 254.11531 | 154.8 |

| [M-H]- | 214.14487 | 148.1 |

This table summarizes the predicted collision cross-section (CCS) data for various adducts of the compound, which can be useful in understanding its behavior in mass spectrometry analyses.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate, and what reagents/conditions are critical?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis, as seen in analogous pyrrolidine derivatives .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen atmosphere for reducing alkynes or nitro groups, ensuring high yields (e.g., 78–93% yields in similar protocols) .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is standard for isolating intermediates and final products .

- Rotamer Management : NMR data may show rotameric mixtures due to restricted rotation around bonds, requiring careful analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : H and C NMR confirm backbone structure, while P NMR (if phosphorylated intermediates are present) identifies phosphonate groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and purity (>95%) .

- Polarimetry : For chiral centers, optical rotation measurements (e.g., ) ensure stereochemical integrity .

Q. What is the role of the tert-butyl group in this compound’s synthetic utility?

The tert-butyl group acts as a steric protector for amines, enhancing solubility in organic solvents and preventing unwanted side reactions (e.g., nucleophilic attacks). It is removable under acidic conditions (e.g., trifluoroacetic acid in THF) for downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly for scale-up?

- Catalyst Screening : Testing Pd/C vs. other catalysts (e.g., Raney Ni) for hydrogenation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DCM) improve intermediate stability, while additives like DMAP accelerate reaction rates .

- Temperature Control : Low temperatures (0–20°C) minimize side reactions during sensitive steps like sulfonylation .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software is the gold standard. Key parameters include:

- Data Collection : High-resolution (<1.0 Å) data to resolve steric effects from the tert-butyl group .

- Refinement : SHELXL for modeling disorder or rotational flexibility in the hydroxypropyl chain .

Q. How can the hydroxypropyl side chain’s stability be assessed under varying reaction conditions?

- Accelerated Degradation Studies : Expose the compound to acidic/basic conditions (e.g., pH 2–12) and monitor via HPLC .

- Thermal Analysis : TGA/DSC to detect decomposition points, ensuring stability during storage or reactions .

Q. What computational approaches predict this compound’s reactivity or biological activity?

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity using datasets like PubChem .

- Docking Studies : Molecular docking into target proteins (e.g., enzymes) to hypothesize binding modes and guide SAR .

Q. How do stereochemical outcomes in synthesis impact this compound’s pharmacological profile?

- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) to assess individual bioactivities .

- Stereoselective Synthesis : Use asymmetric catalysis (e.g., Evans auxiliaries) to control stereocenters, as demonstrated in related pyrrolidine derivatives .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Dynamic NMR : Variable-temperature NMR to identify rotameric equilibria or conformational flexibility .

- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What catalytic applications does this compound enable in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.